molecular formula C12H16N2OS B2492479 (4-Cyclopropylpiperidin-1-yl)-(1,3-thiazol-4-yl)methanone CAS No. 2309553-07-7

(4-Cyclopropylpiperidin-1-yl)-(1,3-thiazol-4-yl)methanone

Cat. No. B2492479
CAS RN: 2309553-07-7
M. Wt: 236.33
InChI Key: DPBZQCRTZXOACJ-UHFFFAOYSA-N
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Description

“(4-Cyclopropylpiperidin-1-yl)-(1,3-thiazol-4-yl)methanone” is a complex organic compound that contains a piperidine ring and a thiazole ring. Piperidine is a common motif in many pharmaceuticals and its derivatives have been studied for various biological activities . Thiazole is a heterocyclic compound that is also found in many drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a thiazole ring, and a cyclopropyl group. The exact structure would need to be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Piperidin-4-one derivatives, for example, can react with thiosemicarbazide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with these types of rings are stable and have good solubility in polar organic solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many piperidine derivatives have been studied for their antimicrobial activity .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, characterization, and potential biological activities. Given the biological activities of similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

(4-cyclopropylpiperidin-1-yl)-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c15-12(11-7-16-8-13-11)14-5-3-10(4-6-14)9-1-2-9/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBZQCRTZXOACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCN(CC2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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